4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling through a series of reactions including nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzodiazole or pyrrolidinone rings.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while nucleophilic substitution could introduce new functional groups onto the phenoxy ring.
Scientific Research Applications
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share the benzodiazole ring structure and exhibit similar biological activities.
Pyrrolidinone derivatives: Similar in structure and used in various medicinal chemistry applications.
Phenoxy compounds: Known for their diverse chemical reactivity and applications in materials science.
Uniqueness
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-20(2)22-10-14-26(15-11-22)36-19-25(34)18-33-28-7-5-4-6-27(28)31-30(33)23-16-29(35)32(17-23)24-12-8-21(3)9-13-24/h4-15,20,23,25,34H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIGIXFSORAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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